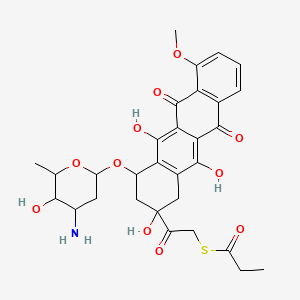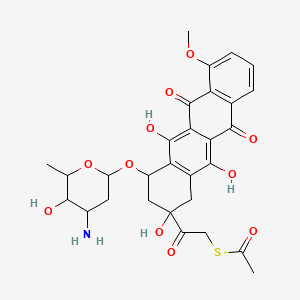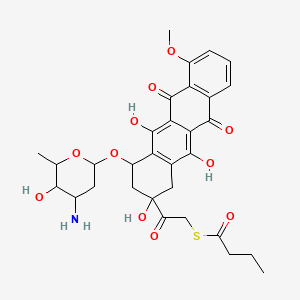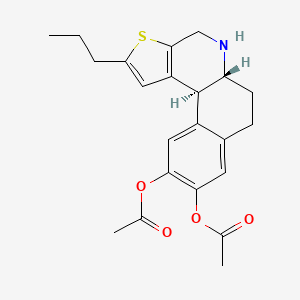
3-(6-Fluoro-1h-Benzimidazol-2-Yl)-N-(Naphthalen-2-Ylcarbonyl)-D-Alanine
Overview
Description
AG-17724: is a potent inhibitor of peptidyl-prolyl isomerase, specifically targeting the NIMA-interacting 1 enzyme.
Preparation Methods
Synthetic Routes and Reaction Conditions: AG-17724 is synthesized through a multi-step process involving the coupling of a naphthalene-2-carbonyl group with a benzimidazole derivative. The key steps include:
Formation of the benzimidazole core: This involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Coupling with the naphthalene derivative: The benzimidazole core is then coupled with naphthalene-2-carbonyl chloride in the presence of a base such as triethylamine.
Final modifications: The resulting intermediate undergoes further modifications to introduce the fluoro group and finalize the structure
Industrial Production Methods: Industrial production of AG-17724 follows similar synthetic routes but is optimized for large-scale synthesis. This involves:
Batch reactions: Conducting the reactions in large reactors with controlled temperature and pressure conditions.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
Quality control: Ensuring the product meets the required purity standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions: AG-17724 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluoro and carbonyl groups.
Common Reagents and Conditions:
Substitution reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Oxidation and reduction: While less common, AG-17724 can undergo oxidation or reduction reactions under specific conditions, using reagents like hydrogen peroxide or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine can yield an amide derivative, while reduction can lead to the formation of a reduced benzimidazole .
Scientific Research Applications
AG-17724 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of peptidyl-prolyl isomerase and its effects on protein folding.
Biology: Employed in cell cycle studies to understand the role of peptidyl-prolyl isomerase in cell division and apoptosis.
Medicine: Investigated for its potential therapeutic applications in diseases where protein misfolding is a factor, such as Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes .
Mechanism of Action
AG-17724 exerts its effects by inhibiting the catalytic activity of peptidyl-prolyl isomerase, specifically targeting the NIMA-interacting 1 enzyme. This inhibition disrupts the isomerization of proline residues in proteins, affecting their folding and function. The molecular targets include key proteins involved in cell cycle regulation and apoptosis pathways .
Comparison with Similar Compounds
AG-14361: Another inhibitor of peptidyl-prolyl isomerase with a different structural framework.
Juglone: A natural compound that inhibits peptidyl-prolyl isomerase but with lower potency.
Sulfopin: A synthetic inhibitor with improved solubility and cellular activity compared to AG-17724.
Uniqueness of AG-17724: AG-17724 stands out due to its high potency and specificity for the NIMA-interacting 1 enzyme. Its unique structural features, such as the fluoro and naphthalene groups, contribute to its strong binding affinity and inhibitory activity .
Properties
IUPAC Name |
(2R)-3-(6-fluoro-1H-benzimidazol-2-yl)-2-(naphthalene-2-carbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3/c22-15-7-8-16-17(10-15)24-19(23-16)11-18(21(27)28)25-20(26)14-6-5-12-3-1-2-4-13(12)9-14/h1-10,18H,11H2,(H,23,24)(H,25,26)(H,27,28)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMPZFCFXCJBEY-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(CC3=NC4=C(N3)C=C(C=C4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)N[C@H](CC3=NC4=C(N3)C=C(C=C4)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



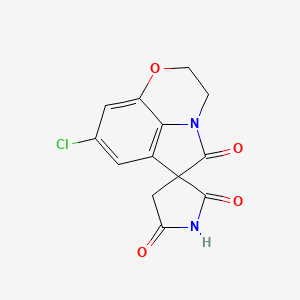


![2-Amino-5-[[amino-[[5-[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]amino]methylidene]amino]pentanoic acid](/img/structure/B1665548.png)


